![molecular formula C9H14O2 B049338 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene CAS No. 119728-91-5](/img/structure/B49338.png)
6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, also known as this compound, is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Methyl-1,4-dioxaspiro[4.5]dec-6-ene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Rh-catalyzed 1,2-addition reactions. For example, reacting 1,4-Dioxaspiro[4.5]dec-6-en-8-one with AlMe3 in THF at 60°C under controlled stoichiometry (e.g., 1:3 ketone-to-AlMe3 ratio) yields 8-Methyl-1,4-dioxaspiro[4.5]dec-6-en-8-ol, a precursor. Catalytic systems like Rh/BINAP improve stereoselectivity, while omitting catalysts results in unreacted starting material . Optimization of temperature, solvent polarity, and catalyst loading is critical to suppress side reactions and enhance yields.
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze sp³ hybridized carbons in the dioxolane ring (δ 60–110 ppm) and the methyl group (δ ~1.2 ppm). The spiro junction typically shows distinct splitting patterns due to restricted rotation .
- IR : Confirm the absence of ketone carbonyl stretches (~1700 cm⁻¹) post-reduction and presence of ether C-O stretches (~1100 cm⁻¹) .
- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., m/z 154.0994 for [M]⁺) with theoretical values to validate purity .
Q. What computational tools are suitable for predicting the physicochemical properties of this spirocyclic compound?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to calculate logP (hydrophobicity), dipole moments, and molecular electrostatic potentials. Validate predictions against experimental data from NIST Chemistry WebBook (e.g., boiling point, solubility) . Software like Gaussian or ORCA can model steric effects from the spiro structure, which influence reactivity in substitution reactions .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in Diels-Alder reactions?
- Methodological Answer : The compound’s exo/endo configuration affects dienophile positioning. For example, the methyl group at C6 creates steric hindrance, favoring endo transition states in cycloadditions. Monitor regioisomer ratios via HPLC or ¹H NMR (e.g., coupling constants in adducts) and correlate with DFT-calculated transition state energies . Kinetic studies under varying temperatures (10–60°C) can quantify activation barriers .
Q. What strategies resolve contradictions in fluorination studies of this compound derivatives?
- Methodological Answer : Fluorination using [SF3][SbF6] in CH3CN at –20°C yields 8,8-difluoro derivatives, but low yields (<30%) and competing HF formation are common. Mitigate side reactions by:
- Using anhydrous CsF to scavenge HF .
- Adjusting solvent polarity (e.g., switch to DMF) to stabilize intermediates.
- Validate product identity via ¹⁹F NMR (δ –68.1 and –114.5 ppm, J = 9.1 Hz) and HRMS .
Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450) due to the compound’s logP (~1.5) .
- Kinetic Analysis : Use fluorescence-based assays to measure IC50 values. For example, monitor NADPH depletion in CYP3A4 inhibition studies .
- Docking Studies : Employ AutoDock Vina to predict binding poses, focusing on interactions between the spirocyclic core and catalytic residues .
Q. What experimental and theoretical approaches elucidate the stereoelectronic effects of the 1,4-dioxaspiro ring in photochemical reactions?
- Methodological Answer :
- UV-Vis Spectroscopy : Track π→π* transitions of the cyclohexene moiety (λmax ~250 nm) under irradiation .
- TD-DFT : Simulate excited-state geometries to identify charge-transfer pathways.
- EPR : Detect radical intermediates in Norrish-type reactions, correlating spin density distribution with ring strain .
Properties
CAS No. |
119728-91-5 |
---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
6-methyl-1,4-dioxaspiro[4.5]dec-6-ene |
InChI |
InChI=1S/C9H14O2/c1-8-4-2-3-5-9(8)10-6-7-11-9/h4H,2-3,5-7H2,1H3 |
InChI Key |
NRKFVIAYPQUYTP-UHFFFAOYSA-N |
SMILES |
CC1=CCCCC12OCCO2 |
Canonical SMILES |
CC1=CCCCC12OCCO2 |
Synonyms |
1,4-Dioxaspiro[4.5]dec-6-ene, 6-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.